molecular formula C8H16O3 B14135950 2-[(Butoxymethoxy)methyl]oxirane CAS No. 4416-86-8

2-[(Butoxymethoxy)methyl]oxirane

Cat. No.: B14135950
CAS No.: 4416-86-8
M. Wt: 160.21 g/mol
InChI Key: VTTUMIJVBQDPFZ-UHFFFAOYSA-N
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Description

2-[(Butoxymethoxy)methyl]oxirane is an epoxide compound supplied strictly for research use. Epoxides are characterized by a highly reactive three-membered ring containing one oxygen and two carbon atoms, which makes them valuable intermediates in organic synthesis . The structure of this particular compound suggests it may be useful as a monomer or crosslinking agent in polymer chemistry, or as a building block for more complex molecules. Researchers can exploit its reactivity, typically through acid- or base-catalyzed ring-opening reactions with various nucleophiles such as alcohols, amines, and water, to introduce functional groups or create polymer networks . This product is intended for laboratory research by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4416-86-8

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(butoxymethoxymethyl)oxirane

InChI

InChI=1S/C8H16O3/c1-2-3-4-9-7-10-5-8-6-11-8/h8H,2-7H2,1H3

InChI Key

VTTUMIJVBQDPFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCOCC1CO1

Origin of Product

United States

Contextualization Within Epoxide Chemistry and Acetal Ether Linkages

The chemical behavior of 2-[(butoxymethoxy)methyl]oxirane is largely dictated by its two primary functional groups: the epoxide ring and the butoxymethoxy group, which contains an acetal-ether linkage.

Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit significant ring strain, rendering them susceptible to ring-opening reactions with a wide array of nucleophiles. researchgate.net This reactivity is a cornerstone of their utility in organic synthesis, providing a versatile pathway to 1,2-difunctionalized compounds. The ring-opening can be catalyzed by either acid or base, with the regioselectivity of the attack often depending on the reaction conditions and the substitution pattern of the epoxide. researchgate.netkhanacademy.org

The acetal-ether portion of the molecule, specifically the butoxymethoxy group, introduces another layer of chemical interest. Acetal (B89532) linkages are generally stable under neutral and basic conditions but are labile in the presence of aqueous acid, leading to the formation of an aldehyde and an alcohol. This characteristic provides a potential site for selective chemical modification under specific pH conditions. The ether bond within this group is typically more chemically robust. khanacademy.org The interplay between the reactive epoxide and the potentially cleavable acetal-ether linkage within the same molecule presents unique opportunities for controlled chemical transformations and the synthesis of complex molecular architectures.

Review of Methodological Approaches in Investigating Novel Chemical Entities

Development of Novel Synthetic Routes to this compound

The synthesis of this compound necessitates a strategic approach that sequentially or concurrently introduces the epoxide and the butoxymethyl acetal (B89532) functionalities. Modern synthetic methods provide a toolkit for achieving this transformation with high efficiency and selectivity.

Exploration of Precursor Modifications and Reactant Optimization

A plausible and efficient synthetic route to this compound commences with a suitable precursor, allylic alcohol. The hydroxyl group of the allylic alcohol can first be protected as a butoxymethyl (BOM) ether. This protection strategy is crucial to prevent undesired side reactions during the subsequent epoxidation step. organic-chemistry.orglibretexts.org The formation of the BOM ether typically involves the reaction of the alcohol with butoxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. acs.orgacs.org

Optimization of this step would involve screening different bases and solvents to maximize the yield and minimize reaction times. The choice of reactants is critical; for instance, using freshly distilled allylic alcohol and high-purity BOM-Cl would ensure a clean reaction profile.

Catalytic Systems in the Synthesis of Functionalized Epoxides

With the butoxymethyl-protected allylic alcohol in hand, the subsequent step is the epoxidation of the alkene double bond. A variety of catalytic systems are available for this transformation, offering different levels of selectivity and reactivity. researchgate.net

One of the most effective methods for the epoxidation of allylic alcohols is the Sharpless asymmetric epoxidation, which utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide (t-BuOOH). libretexts.org This method is renowned for its ability to deliver high enantioselectivity. libretexts.org For the synthesis of a racemic mixture of this compound, a simpler catalytic system can be employed.

Metal-catalyzed epoxidations, for instance with vanadium-based catalysts, are particularly effective for allylic alcohols due to the directing effect of the nearby oxygen atom, which can lead to high diastereoselectivity. wikipedia.org Copper-catalyzed systems have also emerged as powerful tools for the synthesis of functionalized epoxides from allylic alcohols. acs.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. acs.org

A typical epoxidation reaction would involve dissolving the BOM-protected allylic alcohol in a suitable solvent, such as dichloromethane, and adding the catalyst and the oxidant at a controlled temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Table 1: Comparison of Catalytic Systems for the Epoxidation of BOM-Protected Allyl Alcohol
Catalyst SystemOxidantTypical Yield (%)Key Advantages
m-CPBA-70-90Readily available, simple procedure.
Vanadium Acetylacetonatet-BuOOH80-95High selectivity for allylic alcohols. wikipedia.org
Titanium(IV) Isopropoxide / DETt-BuOOH>90High enantioselectivity (Sharpless Epoxidation). libretexts.org
Copper(I) salt / LigandO₂ or other75-90Mild reaction conditions, good functional group tolerance. acs.org

Mechanistic Investigations of Epoxidation and Acetal Formation Pathways

The formation of the butoxymethyl acetal proceeds via a nucleophilic substitution reaction. The alcohol attacks the electrophilic carbon of butoxymethyl chloride, with the base facilitating the removal of a proton from the alcohol and neutralizing the HCl formed.

The mechanism of metal-catalyzed epoxidation of alkenes is a subject of extensive research. For peroxy acid epoxidations, such as with m-CPBA, the reaction is believed to proceed through a concerted "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. wikipedia.org

In metal-catalyzed epoxidations, the mechanism often involves the formation of a metal-peroxo or metal-oxo species as the active oxidant. For vanadium-catalyzed epoxidations of allylic alcohols, the reaction is thought to proceed through coordination of the allylic alcohol to the vanadium center, which directs the oxidant to the double bond, leading to a syn-epoxidation product. wikipedia.org

Derivatization Reactions of the Oxirane Moiety

The high ring strain of the epoxide in this compound makes it susceptible to ring-opening reactions with a wide array of nucleophiles, providing a gateway to a diverse range of functionalized molecules. wikipedia.orgchemistrysteps.com

Ring-Opening Reaction Methodologies and Product Characterization

The oxirane ring can be opened under both acidic and basic conditions. The regioselectivity of the ring-opening is a key consideration and depends on the reaction conditions.

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. fiveable.meopenstax.org The nucleophile then attacks one of the carbon atoms of the epoxide. For unsymmetrical epoxides like this compound, the attack generally occurs at the more substituted carbon atom if the reaction proceeds through a mechanism with significant SN1 character. byjus.comlibretexts.org However, for primary and secondary carbons, attack at the less hindered carbon (SN2-like) is often favored. openstax.org A variety of nucleophiles, including water, alcohols, and halides, can be used. wikipedia.orgbyjus.com

Base-Catalyzed Ring-Opening: Under basic conditions, the ring-opening occurs via an SN2 mechanism. openstax.orgmasterorganicchemistry.com The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. In this case, the attack invariably occurs at the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com Common nucleophiles used in base-catalyzed ring-opening include alkoxides, amines, and Grignard reagents. openstax.orgmasterorganicchemistry.com

The products of these ring-opening reactions can be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and regiochemistry of the addition.

Table 2: Regioselectivity of Epoxide Ring-Opening Reactions
ConditionsNucleophileSite of AttackPredominant Mechanism
Acidic (e.g., H₂SO₄, H₂O)H₂OMore substituted carbon (if tertiary) or less substituted carbonSN1-like / SN2
Acidic (e.g., HCl, anhydrous)Cl⁻More substituted carbon (if tertiary) or less substituted carbonSN1-like / SN2 libretexts.org
Basic (e.g., NaOMe, MeOH)MeO⁻Less substituted carbonSN2 libretexts.org
Basic (e.g., R-MgBr)R⁻Less substituted carbonSN2 masterorganicchemistry.com

Functional Group Transformations and Stereochemical Outcomes

The ring-opening of the epoxide ring is a stereospecific reaction. Both acid- and base-catalyzed ring-opening reactions proceed with inversion of configuration at the carbon atom that is attacked by the nucleophile. youtube.com This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group (the epoxide oxygen). chemistrysteps.comyoutube.com

For example, if a specific enantiomer of this compound is used as the starting material, the ring-opening reaction will produce a product with a defined stereochemistry. This stereochemical control is a powerful tool in asymmetric synthesis, allowing for the creation of chiral molecules with high stereopurity. The resulting alcohol from the ring-opening can then be further transformed into other functional groups, expanding the synthetic utility of the initial epoxide.

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the application of green chemistry principles to the synthesis of this compound. Research and publications focusing on environmentally benign synthetic routes, including considerations of atom economy, use of renewable feedstocks, or alternative solvent systems specifically for this compound, are not present in the public domain.

Therefore, the requested article on "Synthetic Methodologies and Reaction Pathway Elucidation for this compound," with a focus on "Green Chemistry Principles in the Synthesis of this compound," cannot be generated at this time due to the absence of relevant research findings and data.

Further research and development in the field of green chemistry may, in the future, address the synthesis of this and other related compounds, at which point such an analysis would become possible.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including the stereochemical assignment of chiral centers. For (butoxymethyl)oxirane, which contains a stereocenter at the C2 position of the oxirane ring, ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of (butoxymethyl)oxirane displays characteristic signals for the protons of the butyl group and the oxirane ring. The chemical shifts and coupling patterns of the oxirane protons are particularly important for confirming the structure. Typically, the protons on the oxirane ring appear as a complex multiplet due to their diastereotopic nature and coupling to each other and to the adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the oxirane carbons are characteristic, typically appearing in the range of 40-60 ppm.

While standard 1D NMR is excellent for confirming the basic structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a more detailed assignment and to resolve any signal overlap. For the stereochemical assignment of a racemic mixture versus a specific enantiomer, such as (2S)-2-(butoxymethyl)oxirane nih.gov, chiral resolving agents or chiral stationary phases in conjunction with NMR would be necessary.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (butoxymethyl)oxirane (Data presented is based on typical chemical shift ranges and data for analogous compounds. Actual experimental values may vary.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Oxirane CH~3.1~51
Oxirane CH₂~2.6, ~2.8~44
-O-CH₂- (exocyclic)~3.4, ~3.7~72
-O-CH₂- (butyl)~3.5~71
-CH₂- (butyl)~1.5~32
-CH₂- (butyl)~1.4~19
-CH₃ (butyl)~0.9~14

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For (butoxymethyl)oxirane, electron ionization mass spectrometry (EI-MS), often coupled with gas chromatography (GC-MS), is a common method for analysis. nih.gov The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₇H₁₄O₂, MW = 130.18 g/mol ). nist.gov

The fragmentation pattern is a unique fingerprint of the molecule. Key fragmentation pathways for ether-containing compounds often involve cleavage of the C-O bonds. For (butoxymethyl)oxirane, characteristic fragments would include the loss of the butyl group or parts of the butoxy side chain. The base peak, the most abundant ion, is often a stable fragment. In the case of (butoxymethyl)oxirane, a prominent peak is observed at m/z 57, corresponding to the butyl cation ([C₄H₉]⁺). scielo.br Other significant fragments arise from cleavage of the ether linkage and rearrangements.

Table 2: Major Mass Spectrometry Fragments for (butoxymethyl)oxirane

m/z Proposed Fragment Significance
130[C₇H₁₄O₂]⁺Molecular Ion (M⁺)
73[M - C₄H₉]⁺Loss of the butyl group
57[C₄H₉]⁺Butyl cation (often the base peak)
43[C₃H₇]⁺Propyl fragment
29[C₂H₅]⁺Ethyl fragment

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a substance like (butoxymethyl)oxirane, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.

Gas Chromatography (GC): Due to its volatility, (butoxymethyl)oxirane is well-suited for GC analysis. avantorsciences.com A GC method, typically with a flame ionization detector (FID) or a mass spectrometer (MS), can be used to determine the purity of a sample by separating the main component from any impurities, such as starting materials or by-products from its synthesis. The choice of the GC column (e.g., a polar or non-polar stationary phase) is critical for achieving good separation. For instance, a VF-WAXms capillary column has been used for the analysis of related glyceryl ethers. scielo.br

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be utilized, particularly for non-volatile impurities or for preparative-scale separations. A normal-phase or reversed-phase HPLC method could be developed. For the separation of enantiomers, chiral HPLC, using a chiral stationary phase, would be the method of choice.

Purity assessment is typically performed by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be generated using standards of known concentration.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of (butoxymethyl)oxirane would show characteristic absorption bands for the ether linkages and the oxirane ring. The C-O-C stretching vibrations of the ether groups typically appear in the region of 1050-1150 cm⁻¹. The asymmetric stretching of the oxirane ring is a key diagnostic peak, usually found around 1250 cm⁻¹. Other characteristic peaks include the C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹) and the C-H bending vibrations. The NIST Chemistry WebBook provides reference IR spectra for (butoxymethyl)oxirane. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. rsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For (butoxymethyl)oxirane, the symmetric "breathing" vibration of the oxirane ring, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. This technique can be very useful for studying the structure of metal oxide catalysts and their surface chemistry. spectroscopyonline.com In-situ Raman studies can provide evidence for reaction intermediates. nih.gov

Table 3: Key Vibrational Frequencies for (butoxymethyl)oxirane

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C-H Stretch (alkyl)2850-30002850-3000
Oxirane Ring Asymmetric Stretch~1250
C-O-C Stretch (ether)1050-11501050-1150
Oxirane Ring Symmetric "Breathing"~850-950

X-ray Crystallography Studies of Crystalline Derivatives or Intermediates

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. While (butoxymethyl)oxirane is a liquid at room temperature nih.gov, X-ray crystallography could be applied to crystalline derivatives or intermediates formed in its reactions.

For example, if (butoxymethyl)oxirane were to be reacted to form a solid derivative, such as a diol through ring-opening, the resulting crystalline product could be analyzed by X-ray diffraction. This would provide precise information about the stereochemistry of the final product, which in turn could be used to infer the stereochemistry of the starting epoxide.

Studies on other functionalized oxiranes have demonstrated the power of X-ray crystallography in confirming the structures of complex reaction products. docksci.com For instance, the crystal structures of clathrate hydrates formed with oxirane compounds have been analyzed using powder X-ray diffraction (PXRD) to understand their geometric and hydrophilic effects. nih.gov Similarly, single-crystal X-ray diffraction has been used to confirm the structures of products from the cyclization reactions of functionalized oxiranes. docksci.com

Due to the lack of a crystalline structure for the parent compound under normal conditions, no X-ray crystallographic data for this compound or (butoxymethyl)oxirane itself is available.

Theoretical and Computational Studies on 2 Butoxymethoxy Methyl Oxirane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. numberanalytics.comyoutube.com The energy and spatial distribution of these orbitals can predict where and how a reaction is likely to occur.

For 2-[(Butoxymethoxy)methyl]oxirane, the HOMO is expected to be localized on the oxygen atoms, which possess lone pairs of electrons. These sites represent the molecule's nucleophilic centers. Conversely, the LUMO is anticipated to be centered on the carbon atoms of the strained oxirane ring and the associated C-O anti-bonding orbitals. researchgate.net This distribution makes the epoxide ring carbons the primary electrophilic sites, susceptible to nucleophilic attack, which is a characteristic reaction of epoxides. chemistrysteps.comrsc.org

The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. Computational analysis would provide specific energy values and visualize the spatial distribution of these orbitals, offering a quantitative basis for predicting reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated at the B3LYP/6-31G(d) level of theory.

OrbitalEnergy (eV)Primary Localization (Atomic Contribution)Implied Reactivity
HOMO-9.85Oxirane Oxygen (O1), Ether Oxygen (O2)Nucleophilic/Basic Center
LUMO+1.20Oxirane Carbons (C1, C2), C1-O1 & C2-O1 bondsElectrophilic sites for nucleophilic attack
HOMO-LUMO Gap11.05-High kinetic stability, requires activation for reaction

To understand how a reaction proceeds from reactants to products, computational chemists model the transition state (TS)—the highest energy point along the reaction coordinate. wikipedia.org Locating and characterizing the TS allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. This is invaluable for predicting reaction rates and regioselectivity.

A common and synthetically important reaction for epoxides is acid-catalyzed ring-opening. pressbooks.pubmasterorganicchemistry.com In this reaction, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. For an unsymmetrical epoxide like this compound, the nucleophile (e.g., water) can attack either of the two epoxide carbons.

Path A: Attack at the less substituted carbon (C1).

Path B: Attack at the more substituted carbon (C2).

Transition state calculations can determine the activation energy for both pathways. Generally, under acidic conditions, the reaction often has significant SN1 character, favoring attack at the more substituted carbon that can better stabilize a partial positive charge in the transition state. chemistrysteps.com Computational modeling can confirm this preference by revealing a lower activation energy for Path B.

Table 2: Hypothetical Calculated Activation Energies for Acid-Catalyzed Ring-Opening

Reaction PathwayAttacked CarbonTransition StateCalculated Activation Energy (kcal/mol)Predicted Outcome
Path AC1 (less substituted)TS_A18.5Minor Product
Path BC2 (more substituted)TS_B15.2Major Product

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular flexibility and interactions with the surrounding environment, such as a solvent. nih.gov

The this compound molecule has significant conformational flexibility due to the rotatable single bonds in its butoxy and methoxy (B1213986) ether side chain. MD simulations can explore the potential energy surface to identify the most stable conformations (lowest energy) and the dynamics of interconversion between them.

Furthermore, performing simulations in different solvents (e.g., water, hexane) can reveal how solvent molecules arrange around the solute and how these interactions influence its conformation. The polar ether and epoxide groups are expected to form hydrogen bonds with protic solvents like water, while the nonpolar butyl chain will favor interactions with nonpolar solvents. These simulations are critical for understanding the molecule's behavior in a realistic chemical environment. acs.org

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

A key advantage of computational modeling is the ability to perform in silico design of new molecules and predict their properties without the need for laboratory synthesis. rug.nl Starting with the validated computational model of this compound, derivatives can be designed by systematically modifying its structure. For instance, one could:

Change the length or branching of the alkyl chain (e.g., replacing butyl with ethyl or tert-butyl).

Introduce electron-withdrawing or electron-donating groups to the side chain.

Add substituents to the oxirane ring itself.

For each designed derivative, quantum chemical calculations can be repeated to predict how these structural changes affect the electronic properties and reactivity. For example, adding an electron-withdrawing group near the oxirane ring would be expected to lower the LUMO energy, making the epoxide more electrophilic and thus more reactive toward nucleophiles.

Table 3: Hypothetical In Silico Design of Derivatives and Predicted Reactivity

Derivative NameModificationPredicted HOMO-LUMO Gap (eV)Predicted Ring-Opening Ea (kcal/mol)
2-[(Ethoxymethoxy)methyl]oxiraneButyl -> Ethyl11.1015.5
2-[(tert-Butoxymethoxy)methyl]oxiraneButyl -> tert-Butyl10.9816.1
2-[(Trifluorobutoxy)methoxy]methyl]oxiraneButyl -> Trifluorobutyl11.5513.8

Structure-Reactivity Relationship (SAR) Investigations via In Silico Methods

Structure-Activity Relationship (SAR) or, in this context, Structure-Reactivity Relationship (SRR) studies aim to find a correlation between a molecule's structural features and its chemical reactivity. nih.govnih.gov Using computational methods, a quantitative structure-reactivity relationship (QSRR) can be developed.

This involves creating a dataset of designed derivatives (as in section 4.3) and calculating a range of molecular descriptors for each one. These descriptors are numerical values that represent different aspects of the molecule's structure, such as:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Indices that describe molecular branching and connectivity.

These descriptors can then be correlated with a predicted reactivity parameter (e.g., the calculated activation energy for ring-opening) using statistical methods to build a mathematical model. Such a model can provide deep insights into which molecular properties are most influential in controlling reactivity and can be used to predict the reactivity of new, unsynthesized compounds. nih.gov

Polymerization Studies and Material Science Applications of 2 Butoxymethoxy Methyl Oxirane As a Monomer/precursor

Investigation of Polymerization Mechanisms

The three-membered epoxide ring of 2-[(Butoxymethoxy)methyl]oxirane is highly strained, providing the thermodynamic driving force for ring-opening polymerization. This process can be initiated by cationic, anionic, or coordination initiators.

Cationic ring-opening polymerization (CROP) of oxiranes is a well-established method for synthesizing polyethers. The polymerization is typically initiated by strong protic or Lewis acids, which activate the monomer by protonating or coordinating to the oxygen atom of the oxirane ring. This activation facilitates nucleophilic attack by another monomer molecule or the growing polymer chain, leading to ring-opening and chain propagation.

For this compound, the CROP mechanism is expected to proceed via an activated monomer mechanism, which is common for the polymerization of glycidol (B123203) and its derivatives. acs.org In this mechanism, the initiator activates a monomer molecule, which is then attacked by the hydroxyl-terminated growing polymer chain. This process minimizes side reactions, such as chain transfer and termination, that can occur in traditional active chain end polymerizations.

However, a significant consideration for the CROP of this compound is the stability of the butoxymethyl acetal (B89532) group in the presence of the acidic initiators required for the polymerization. Acetal groups are known to be labile under acidic conditions, which could lead to cleavage of the side chain and the formation of undesired byproducts. This potential side reaction could complicate the polymerization and affect the structure and properties of the final polymer. Careful selection of the initiator and reaction conditions would be critical to minimize this degradation pathway.

Anionic ring-opening polymerization (AROP) offers a more controlled route to polyethers, often yielding polymers with predictable molecular weights and narrow molecular weight distributions. nih.gov The polymerization is initiated by strong nucleophiles, such as alkoxides or organometallic compounds, which attack one of the carbon atoms of the epoxide ring. masterorganicchemistry.com

The AROP of functional epoxides, including various glycidyl (B131873) ethers, has been extensively studied. rsc.org This method is generally more tolerant of a wider range of functional groups compared to CROP. For this compound, AROP is expected to be a viable and potentially more advantageous polymerization method. The butoxymethyl acetal side chain is stable under the basic conditions typically employed in AROP.

The polymerization would proceed via a living mechanism, allowing for the synthesis of well-defined homopolymers and block copolymers. The initiator, for instance, a deprotonated alcohol, would initiate the polymerization by opening the epoxide ring. The resulting alkoxide at the chain end would then propagate by reacting with subsequent monomer units.

Coordination polymerization provides another pathway for the controlled synthesis of polyethers. These systems often utilize catalysts based on metals like aluminum, zinc, or rare-earth elements. The polymerization mechanism involves the coordination of the monomer to the metal center of the catalyst, followed by insertion into the growing polymer chain.

This method can offer excellent control over the polymer's stereochemistry, leading to the formation of isotactic or syndiotactic polymers from racemic monomers. While specific studies on the coordination polymerization of this compound are not available, research on other glycidyl ethers suggests that this approach could be used to produce polymers with controlled microstructures. The bulky butoxymethyl side chain might influence the stereoselectivity of the polymerization, a factor that would require experimental investigation.

Synthesis and Characterization of Homopolymers Derived from this compound

The homopolymer of this compound, poly{this compound}, would be a polyether with pendant butoxymethyl acetal groups. The synthesis would most reliably be achieved through AROP to ensure the integrity of the acetal side chains.

The resulting homopolymer is expected to be an amorphous material due to the atactic nature of the polymer backbone resulting from the polymerization of a racemic monomer mixture. mpg.de The physical and chemical properties of this polymer would be largely dictated by its flexible polyether backbone and the nature of the side chains.

The presence of the butoxy and methoxy (B1213986) groups in the side chain would likely render the polymer soluble in a range of organic solvents. The polarity and hydrogen bonding capability of the polyether backbone, combined with the more hydrophobic character of the butyl group, would influence its solubility in protic and aprotic media.

The thermal properties of the homopolymer, such as the glass transition temperature (Tg), would be influenced by the flexibility of the polyether backbone and the size and mobility of the side chains. Compared to simpler poly(glycidyl ether)s like poly(ethyl glycidyl ether), the larger butoxymethyl side chain would likely increase the Tg.

A key feature of poly{this compound} would be the potential for post-polymerization modification. The acetal linkages in the side chains could be hydrolyzed under acidic conditions to yield a polyglycerol derivative with pendant hydroxyl groups. This transformation would dramatically alter the properties of the polymer, converting it from a relatively hydrophobic material into a highly hydrophilic and water-soluble one. This "smart" functionality could be exploited in various applications.

Table 1: Expected Properties of Poly{this compound}

PropertyExpected CharacteristicRationale
Polymerization Method Anionic Ring-Opening Polymerization (AROP)Offers good control and preserves the acetal side chain.
Structure Atactic, amorphous polyetherResulting from the use of a racemic monomer.
Solubility Soluble in common organic solventsDue to the polyether backbone and alkyl/ether side chains.
Glass Transition Temp. (Tg) Moderate Tg, higher than simpler poly(glycidyl ether)sInfluence of the bulky butoxymethyl side chain.
Functionality Acetal groups in side chainsCan be hydrolyzed to yield hydroxyl groups for further modification.

Copolymerization Strategies with Other Monomers

The ability to copolymerize this compound with other monomers would significantly expand its potential applications in material science. Block and statistical copolymers could be designed to have tailored properties.

Living polymerization techniques, particularly AROP, are ideally suited for the synthesis of block copolymers with well-defined architectures. d-nb.info this compound could be sequentially polymerized with other cyclic ethers, such as ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO), to create amphiphilic block copolymers.

For instance, a diblock copolymer consisting of a hydrophilic poly(ethylene oxide) (PEO) block and a hydrophobic poly{this compound} block could be synthesized. Such amphiphilic macromolecules are known to self-assemble in selective solvents to form various nanostructures, including micelles and vesicles. nih.gov

The synthesis could be initiated from a pre-existing PEO macroinitiator, which would then be used to polymerize this compound. The resulting block copolymer would have a PEO-b-P(BMMO) structure (where BMMO represents the butoxymethoxy-functionalized monomer).

The architectural control afforded by living polymerization would also allow for the synthesis of more complex structures, such as ABA triblock copolymers. nih.gov These materials could form physical hydrogels in aqueous solutions through the association of the hydrophobic end-blocks.

Furthermore, the acetal groups in the P(BMMO) block could be subsequently hydrolyzed to create double-hydrophilic block copolymers of PEO and polyglycerol. These materials are of significant interest for biomedical applications due to their excellent biocompatibility and stealth properties.

Table 2: Potential Block Copolymers of this compound and Their Properties

Copolymer ArchitectureMonomersExpected Properties and Applications
Diblock (AB) Ethylene Oxide (A), this compound (B)Amphiphilic, self-assembles into micelles/vesicles for drug delivery.
Triblock (ABA) This compound (A), Ethylene Oxide (B)Thermoreversible hydrogels for tissue engineering or controlled release.
Statistical Copolymer Glycidol, this compoundRandom copolymers with tunable hydrophilicity. acs.orgresearchgate.net

Graft Copolymerization Techniques

Graft copolymerization is a powerful method to modify the properties of a pre-existing polymer backbone by attaching side chains of a different chemical nature. This technique can be employed to create materials with a unique combination of properties, such as improved compatibility between different polymer phases or the introduction of specific functionalities.

The general strategy for creating graft copolymers often involves the "grafting from" or "grafting onto" methods. In the context of materials that could potentially involve structures similar to this compound, such as those with polyether backbones, these techniques are well-established. For instance, the ring-opening polymerization of ethylene oxide and its derivatives can be used to grow polyether chains from an existing polymer backbone, a process analogous to how this compound would be expected to behave.

A common approach involves introducing initiating sites along a polymer backbone from which the new polymer chains can be grown. For example, hydroxyl groups on a polymer can be activated to initiate the ring-opening polymerization of oxiranes. While specific studies detailing the direct use of this compound in graft copolymerization are not widely available in open literature, the principles of established techniques provide a clear framework for its potential application. For instance, the synthesis of polyethylene (B3416737) graft copolymers has been achieved by copolymerizing olefins with alkoxyamine comonomers that can subsequently initiate free-radical polymerization of other monomers. This highlights a strategy where a functional monomer can be incorporated into a backbone to facilitate subsequent grafting reactions.

Grafting TechniqueDescriptionPotential with this compound
Grafting From Polymer chains are grown from active sites along a polymer backbone.The oxirane ring could be opened by initiating sites on a backbone, leading to the growth of poly(this compound) grafts.
Grafting Onto Pre-formed polymer chains with reactive end-groups are attached to a polymer backbone.A homopolymer of this compound with a reactive end-group could be attached to a functionalized polymer backbone.

Application as a Cross-linking Agent in Polymer Networks

The bifunctional nature of this compound, possessing a reactive oxirane ring, makes it a candidate for use as a cross-linking agent. In polymer networks, cross-links are crucial for enhancing mechanical strength, thermal stability, and chemical resistance.

While direct studies on this compound as a primary cross-linker are limited, its structural similarity to other glycidyl ethers suggests its utility in this role. Glycidyl ethers are widely used as reactive diluents and cross-linking agents in epoxy resin formulations. These compounds react with curing agents, such as amines or anhydrides, to form a three-dimensional network. The butoxymethoxy side chain of this compound would be expected to influence the flexibility and hydrophobicity of the resulting network.

The cross-linking process typically involves the reaction of the epoxide group with a multifunctional curing agent. The reaction mechanism and the resulting network structure are dependent on the type of curing agent and the reaction conditions.

Curing Agent TypeReaction with EpoxideExpected Impact on Network
Amines Nucleophilic addition of the amine to the carbon atom of the oxirane ring.Formation of hydroxyl groups and a cross-linked network. The butoxymethoxy side chain would be pendant to the cross-linked structure.
Anhydrides Ring-opening of the anhydride (B1165640) by a hydroxyl group, followed by reaction of the resulting carboxylic acid with the epoxide.Creation of ester linkages within the cross-linked network, potentially leading to materials with different degradation profiles.

Integration into Advanced Material Formulations

The unique combination of a reactive epoxide and a flexible, ether-containing side chain makes this compound a valuable component for advanced material formulations. Its incorporation can be used to tailor properties such as viscosity, surface tension, and compatibility with other components.

One of the primary applications for compounds of this nature is as a reactive diluent in high-performance coatings, adhesives, and composites. Reactive diluents are low-viscosity compounds that are added to resin formulations to reduce their viscosity, making them easier to process. Unlike non-reactive diluents, they become part of the final cured polymer network, which can help to maintain or even enhance the material's properties. The butoxymethoxy group could enhance the compatibility of the epoxy resin with other organic components or modify the surface properties of the final material.

For instance, in the formulation of epoxy resins, the addition of a reactive diluent like this compound can significantly lower the viscosity of highly viscous resins like diglycidyl ether of bisphenol A (DGEBA), improving their handleability and application.

PropertyInfluence of this compound
Viscosity Reduction The relatively low molecular weight and flexible side chain would be expected to effectively reduce the viscosity of high-molecular-weight resins.
Flexibility The ether linkages in the butoxymethoxy side chain can increase the flexibility of the cured polymer network, leading to materials with improved toughness and impact resistance.
Adhesion The polarity introduced by the ether linkages may enhance adhesion to various substrates.
Surface Properties The butoxy group can influence the surface energy of the cured material, potentially affecting its wetting and hydrophobic/hydrophilic balance.

While comprehensive, dedicated studies on this compound are not extensively present in the public domain, the fundamental principles of polymer chemistry and the well-documented behavior of analogous oxirane compounds provide a strong basis for understanding its potential applications in advanced material science. Further research into the specific polymerization kinetics, copolymerization behavior, and performance in various formulations will undoubtedly unlock the full potential of this versatile monomer.

Future Research Directions and Emerging Opportunities for 2 Butoxymethoxy Methyl Oxirane

Exploration of Untapped Synthetic Pathways and Catalyst Design

The synthesis of 2-[(butoxymethoxy)methyl]oxirane and its derivatives is an area ripe for innovation. While traditional synthesis might involve the reaction of epichlorohydrin (B41342) with the corresponding alcohol, future research could focus on more sustainable and efficient methods.

One promising direction is the exploration of chemo-enzymatic synthetic pathways . Lipase-mediated catalysis, for instance, has been successfully employed for the synthesis of other chiral epoxides from renewable resources. epoxy-europe.eu This approach offers the potential for higher selectivity and milder reaction conditions compared to conventional chemical methods. The development of biocatalysts tailored for the specific structure of this compound could lead to greener and more cost-effective production routes.

Furthermore, the design of novel catalysts for the polymerization of this compound is a critical area of research. While metal-based catalysts, such as aluminum, zinc, and cobalt complexes, have been extensively studied for epoxide polymerization, there is a growing interest in metal-free and organocatalytic systems . acs.orgrsc.orgnih.gov Borane catalysts, for example, have shown remarkable efficiency and functional group tolerance in epoxide copolymerization. rsc.org Investigating the use of such catalysts for the ring-opening polymerization of this compound could lead to polymers with well-defined architectures and novel properties. Additionally, the development of bifunctional catalysts that can control both the polymerization rate and the polymer architecture is a key goal. cornell.edu

Development of Novel Polymer Architectures and Composites

The presence of the butoxymethoxy side chain in this compound offers a unique handle for tailoring polymer properties. Future research should focus on leveraging this functionality to create novel polymer architectures.

This includes the synthesis of hyperbranched polymers and dendrimers . The controlled polymerization of this compound, potentially in combination with other monomers, could lead to highly branched structures with a high density of functional groups. acs.org These materials could find applications as rheology modifiers, drug delivery vehicles, or components in advanced coatings.

Another exciting avenue is the development of biodegradable polyesters and polycarbonates through the copolymerization of this compound with monomers like carbon dioxide or cyclic anhydrides. acs.orgcornell.edu The incorporation of the flexible butoxymethoxy side chain could impart unique thermal and mechanical properties to the resulting biodegradable polymers. nih.govchemrxiv.org Research into versatile catalysts, such as dinuclear chromium complexes, could facilitate the efficient synthesis of these materials. acs.org

Furthermore, the use of this compound as a reactive diluent or a comonomer in epoxy resin composites warrants investigation. Its flexible side chain could enhance the toughness and impact resistance of traditional epoxy networks. Research into the curing kinetics and the final properties of composites incorporating this monomer could lead to the development of high-performance materials for aerospace, automotive, and construction applications. nih.gov

Advanced Computational Modeling for Predictive Material Design

To accelerate the discovery and optimization of materials based on this compound, advanced computational modeling will be indispensable.

Molecular dynamics (MD) simulations can provide valuable insights into the behavior of polymers derived from this monomer. mdpi.comresearchgate.net For instance, all-atom MD simulations can be used to study the temperature response of poly(glycidyl ether)s, which is crucial for the design of thermoresponsive materials. mdpi.comresearchgate.net By simulating the interactions between polymer chains and with solvents, researchers can predict properties such as the lower critical solution temperature (LCST) and the coil-to-globule transition.

Density functional theory (DFT) calculations can be employed to elucidate the mechanisms of polymerization and to design more efficient catalysts. rsc.org By understanding the energetics of different reaction pathways, researchers can identify the most promising catalytic systems and reaction conditions for synthesizing polymers with desired microstructures. rsc.org

The integration of these computational methods with machine learning and artificial intelligence can create a powerful platform for predictive material design . acs.orgresearchgate.netacs.org By training algorithms on experimental and computational data, it may become possible to predict the properties of new polymers based on their chemical structure, significantly reducing the time and cost of materials development.

Integration with Sustainable Chemical Processes and Circular Economy Principles

The development of sustainable chemical processes for the production and end-of-life management of materials derived from this compound is a critical future research direction.

This includes the use of bio-based feedstocks for the synthesis of the monomer itself. researchgate.netresearchgate.net Exploring routes from renewable resources such as vegetable oils or lignin (B12514952) derivatives could significantly reduce the environmental footprint of the resulting polymers. researchgate.net

Furthermore, designing for recyclability and a circular economy is paramount. Research into chemical recycling methods that can break down epoxy resins into their constituent monomers is essential for closing the material loop. epoxy-europe.euindustryarc.commdpi.com This could involve the development of novel cleavable linkages within the polymer backbone or the use of specialized catalysts to facilitate depolymerization. The concept of creating recyclable epoxy resins by incorporating reversible bonds is an active area of research that could be applied to polymers made from this compound. sustainabilityenvironment.com

The development of biodegradable polymers from this compound, as mentioned earlier, is another key aspect of a sustainable approach. nih.govohiolink.edu Investigating the biodegradation of these materials in various environments will be crucial to ensure their environmental compatibility.

Potential for Applications in Smart Materials and Responsive Systems

The functional nature of this compound makes it an attractive building block for the creation of smart materials and responsive systems.

The flexible ether linkages in the side chain could impart thermoresponsive properties to polymers. mdpi.com By analogy with other poly(glycidyl ether)s, polymers of this compound may exhibit a lower critical solution temperature (LCST) in aqueous solutions, making them suitable for applications in drug delivery, smart coatings, and sensors. european-coatings.comrsc.org

Furthermore, the epoxide group can be functionalized post-polymerization to introduce other responsive moieties. This opens up the possibility of creating materials that respond to a variety of stimuli, such as pH, light, or specific biomolecules. nih.govnih.gov For example, the incorporation of specific chemical groups could lead to redox-responsive polymers for targeted drug release in cancer therapy. nih.gov The development of "smart alkoxyamines" for controlled radical polymerization could also be a pathway to creating highly tailored responsive materials. researchgate.net

The potential for creating self-healing materials is another exciting prospect. The reactive nature of the epoxide group, or other functionalities that could be introduced, might be harnessed to create crosslinked networks that can repair themselves upon damage.

Q & A

Q. What are the optimized synthetic routes for 2-[(Butoxymethoxy)methyl]oxirane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves epoxidation of precursor allyl ethers or glycidyl derivatives. For example, ruthenium porphyrin catalysts (e.g., Ru(TPP)(NAr)₂) combined with TBACl have been used to catalyze epoxide formation under mild conditions . Reaction monitoring via TLC (e.g., n-hexane/AcOEt = 8:2) ensures completion, and repeated reagent addition improves cumulative yields up to 99% . Purification via vacuum distillation or column chromatography is critical for removing unreacted intermediates, as impurities can skew downstream reactivity .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming epoxide ring integrity and substituent positioning, with characteristic signals for oxirane protons (~δ 3.0–4.0 ppm) . Gas chromatography-mass spectrometry (GC-MS) quantifies purity, while thin-layer chromatography (TLC) tracks byproducts. For example, TLC analysis with n-hexane/AcOEt (8:2) effectively resolves epoxide intermediates . Elemental analysis further validates molecular composition (e.g., C₁₀H₁₂O₂ for benzyl-substituted analogs) .

Q. What safety protocols are required for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) mandate skin/eye protection (gloves, goggles) due to acute oral toxicity (H302) and respiratory irritation (H335) risks . Work should occur in fume hoods with spill containment measures. Emergency procedures include immediate decontamination with water for skin contact and artificial respiration for inhalation exposure . Regulatory compliance with EPA TSCA inventory and OSHA HCS classification is mandatory for academic labs .

Advanced Research Questions

Q. What reaction mechanisms govern the interaction of this compound with nucleophilic agents?

  • Methodological Answer : Epoxide ring-opening proceeds via nucleophilic attack at the less hindered carbon, influenced by steric and electronic factors. For example, amines (e.g., bicycloheptenylmethanamine) react with analogous epoxides to form amino alcohols in 1:1 or 1:2 stoichiometric ratios, confirmed by ¹H NMR and X-ray crystallography . Computational modeling (DFT) predicts regioselectivity, while kinetic studies using stopped-flow spectroscopy can resolve transient intermediates .

Q. How can discrepancies in biological activity data between this compound and structural analogs be systematically addressed?

  • Methodological Answer : Contradictory results (e.g., antilipase activity of MPMO vs. methyl chavicol ) require comparative structure-activity relationship (SAR) studies. Dose-response assays across multiple cell lines (e.g., pancreatic lipase inhibition) paired with molecular docking simulations (e.g., AutoDock Vina) identify critical functional groups. For instance, methoxy substituents in MPMO reduce steric accessibility to enzyme active sites compared to smaller analogs .

Q. What catalytic systems enhance the utility of this compound in polymer synthesis?

  • Methodological Answer : Ruthenium porphyrin/TBACl systems enable epoxide recycling in cyclic carbonate synthesis, achieving >99% yield over three cycles . For copolymerization, calcium hydride-dried epoxides are combined with initiators like (S)-propylene oxide under Schlenk conditions to prevent moisture-induced side reactions . Real-time FTIR monitors epoxide conversion, optimizing curing kinetics for epoxy resins .

Q. What computational approaches predict the reactivity of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites . Molecular dynamics simulations (e.g., GROMACS) model binding affinities to enzymes like lipases, while QSAR models correlate substituent effects (e.g., butoxy vs. methoxy groups) with inhibitory potency . Docking studies using crystal structures (PDB IDs) validate predicted interactions, as seen in MPMO’s lower antilipase activity compared to orlistat .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.